molecular formula C15H20O3 B11926495 Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate

Cat. No.: B11926495
M. Wt: 248.32 g/mol
InChI Key: DREPTURAIYYBLC-UHFFFAOYSA-N
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Description

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C15H20O3. It is a methyl ester derivative of 3-cyclopentyl-3-(3-hydroxyphenyl)propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-cyclopentyl-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 3-cyclopentyl-3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C15H20O3/c1-18-15(17)10-14(11-5-2-3-6-11)12-7-4-8-13(16)9-12/h4,7-9,11,14,16H,2-3,5-6,10H2,1H3

InChI Key

DREPTURAIYYBLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCC1)C2=CC(=CC=C2)O

Origin of Product

United States

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